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Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone or 4,4'-
dimethoxydeoxybenzoin, is a chemical compound with significant interest in various research
fields, including organic synthesis and medicinal chemistry. A thorough understanding of its
structural and spectroscopic properties is fundamental for its application and further
development. This technical guide provides an in-depth overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data of desoxyanisoin. Detailed
experimental protocols for acquiring this data are also presented to aid researchers in their
analytical endeavors.

Chemical and Physical Properties
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Property Value

CAS Number 120-44-5

Molecular Formula C16H1603

Molecular Weight 256.30 g/mol [1]

IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone[1]

Synonyms Deoxyaniso-in, -4,4'—Dimethoxydeoxybenzoin,
Deoxy-p-anisoin

Melting Point 110-112 °C

Appearance White to off-white solid

Spectroscopic Data

The following sections summarize the key spectroscopic data for desoxyanisoin, providing
insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of desoxyanisoin was acquired in deuterated chloroform (CDCIz) on a
400 MHz instrument. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

Aromatic protons
7.983 d 2H

(ortho to C=0)
7.175 d 2H Aromatic protons

Aromatic protons
6.913 d 2H

(ortho to OCHs)
6.851 d 2H Aromatic protons
4.160 S 2H -CH2-
3.839 s 3H -OCHs
3.765 s 3H -OCHs

Data sourced from ChemicalBook.[2]

The 3C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (ppm) Assignment

196.8 C=0 (Ketone)

163.4 Aromatic C-O

158.5 Aromatic C-O

131.2 Aromatic CH

130.4 Aromatic CH

129.8 Aromatic C (quaternary)
127.2 Aromatic C (quaternary)
114.2 Aromatic CH

113.8 Aromatic CH

55.5 -OCHs

55.3 -OCHs

45.0 -CH2-

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in desoxyanisoin. The data below
corresponds to a KBr wafer sample.
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Wavenumber (cm~?) Intensity Assignment
~3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (-CH2-

2950, 2840 Medium

and -OCHs)
1675 Strong C=0 stretch (Aryl ketone)

Aromatic C=C skeletal
1605, 1580, 1510 Strong o

vibrations

Aryl-O-C asymmetric and
1250, 1175 Strong ]

symmetric stretch
1030 Strong C-O stretch

p-disubstituted benzene C-H
830 Strong

out-of-plane bend

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry was used to determine the mass-to-charge ratio of

the molecule and its fragments.

m/z Relative Intensity (%) Proposed Fragment

256.1 9.3 [M]* (Molecular lon)
[CH30CeH4CO]* (p-

135.0 100.0 _
methoxybenzoyl cation)
[CH30CeH4CH2]* (p-

121.0 8.3 _
methoxybenzyl cation)

107.0 6.5 [C7H70]"

92.0 3.8 [CeH4O]*

77.0 8.9 [CeHs]* (Phenyl cation)

Fragmentation data sourced from ChemicalBook and PubChem.[1][2]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
e Accurately weigh 5-10 mg of desoxyanisoin.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
2. 'H NMR Acquisition:

e Spectrometer: 400 MHz NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Acquisition Parameters:

o

Spectral Width: ~16 ppm

Number of Scans: 16-32

[¢]

[e]

Relaxation Delay: 1-2 seconds

[e]

Acquisition Time: ~4 seconds

e Processing:
o Apply a Fourier transform to the free induction decay (FID).
o Phase correct the spectrum manually or automatically.

o Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
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o Integrate the signals to determine the relative proton ratios.
3. 3C NMR Acquisition:

e Spectrometer: 100 MHz NMR spectrometer (or the corresponding carbon frequency on a
400 MHz proton instrument).

e Pulse Program: Proton-decoupled single-pulse sequence.
e Acquisition Parameters:
o Spectral Width: ~220 ppm
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.
e Processing:
o Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the CDCIs solvent peak at 77.16 ppm.

Shim Magnet 4——#" Acquire FID

Click to download full resolution via product page

NMR Experimental Workflow

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy
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. Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the
crystal surface with a soft cloth dampened with isopropanol and allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

. Sample Analysis:
Place a small amount of the solid desoxyanisoin powder onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquire the sample spectrum.
. Data Acquisition Parameters:
Spectral Range: 4000-400 cm~1
Resolution: 4 cm™1
Number of Scans: 16-32
. Post-Analysis:
Release the pressure clamp and carefully remove the sample.

Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.
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Clean ATR Crystal

'

Record Background Spectrum

'

Place Sample on Crystal

'

Apply Pressure

'

Acquire IR Spectrum

'

Clean Crystal Post-Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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